molecular formula C11H9N3O B1149060 1H-Indole-3-propanal, alpha-oxo-, one CAS No. 150649-16-4

1H-Indole-3-propanal, alpha-oxo-, one

Cat. No.: B1149060
CAS No.: 150649-16-4
M. Wt: 199
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-propanal, alpha-oxo-, one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole-3-propanal, alpha-oxo-, one can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach includes the use of hypervalent iodine reagents for sterically hindered amination . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-3-propanal, alpha-oxo-, one undergoes various chemical reactions, including:

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives.

Scientific Research Applications

1H-Indole-3-propanal, alpha-oxo-, one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-propanal, alpha-oxo-, one involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to downstream effects .

Comparison with Similar Compounds

1H-Indole-3-propanal, alpha-oxo-, one can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactivity and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-7-9(14)5-8-6-12-11-4-2-1-3-10(8)11/h1-4,6-7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSJINDOFUXATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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